N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide

ABL1 Tyrosine Kinase Cell-Free Enzyme Inhibition Structure-Activity Relationship

Research groups screening for ABL1 inhibitors often encounter false positives from promiscuous thiazole-thiophene cores. This compound solves that problem as a validated, high-affinity positive control (Ki=16 nM) for ABL1 biochemical assays, confirmed by published pharmacophore-based virtual screening. - Steep SAR benchmark: >200-fold potency loss with 2,4-dichloro substitution validates assay sensitivity. - Published docking pose enables rational library enumeration for mutant selectivity. - Use as a reference true-positive hit for evaluating in silico screening protocol performance.

Molecular Formula C16H14N2O2S2
Molecular Weight 330.42
CAS No. 301176-74-9
Cat. No. B2492964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide
CAS301176-74-9
Molecular FormulaC16H14N2O2S2
Molecular Weight330.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3
InChIInChI=1S/C16H14N2O2S2/c1-20-12-6-4-11(5-7-12)9-13-10-17-16(22-13)18-15(19)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19)
InChIKeyIDYMCUARKJZHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxybenzyl Thiazole Carboxamide: High-Affinity ABL1 Inhibitor


N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule belonging to the N-(thiazol-2-yl)-2-thiophene carboxamide class. It was identified through a pharmacophore-based virtual screening of commercially available compounds as a ligand that binds the ATP pocket of Abelson tyrosine kinase (ABL1) [1]. The compound is characterized by a thiazole ring substituted at the 5-position with a 4-methoxybenzyl group and linked via an amide to a thiophene-2-carboxamide moiety [2]. Its primary experimentally-measured bioactivity, obtained in a cell-free enzymatic inhibition assay, indicates a high-affinity interaction with recombinant human ABL1 kinase [1].

1 ABL1 kinase inhibition studies
2 ATP-competitive binding context
3 Pharmacophore-based screening workflow

4-Methoxybenzyl Thiazole: Why Generic Analogs Fail


In the N-(thiazol-2-yl)-2-thiophene carboxamide series, ABL1 inhibitory activity is exquisitely sensitive to the substitution pattern on the benzyl group attached to the thiazole ring. Published data demonstrate that changing the 4-methoxy substituent to a 2,4-dichloro pattern results in a >200-fold loss of enzyme inhibition potency, from a Ki of 16 nM to 3474 nM, measured under identical assay conditions [1]. This steep structure–activity relationship (SAR) confirms that ABL1 affinity cannot be loosely inferred from the thiazole–thiophene–carboxamide core alone, and that the 4-methoxybenzyl residue is a critical pharmacophoric determinant. Consequently, substituting the target compound with a closely related chloro‑benzyl or non‑substituted benzyl congener without experimental validation would likely deliver a functionally distinct and significantly less active chemical entity.

Benzyl substitution sensitivity

Changing the 4-methoxy group to 2,4-dichloro may shift affinity away from the reported low-nanomolar range.

Core scaffold insufficient

The thiazole-thiophene carboxamide core does not predictably confer ABL1 inhibition without the specific 4-methoxybenzyl substitution.

Unsubstituted benzyl risk

Removal or alteration of the 4-methoxy substituent may yield a functionally distinct compound lacking ABL1 engagement.

4-Methoxybenzyl Thiazole: Evidence vs. Closest Analog


ABL1 Inhibition: Methoxybenzyl vs. Dichlorobenzyl Substituent

N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide exhibits a Ki of 16 ± n/a nM for recombinant human ABL1 kinase. Its direct structural analog, N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide, tested under identical assay conditions, registers a Ki of 3474 ± n/a nM [1]. The difference corresponds to a >217-fold improvement in enzyme inhibition potency conferred solely by the 4-methoxy substitution.

ABL1 Inhibition (Ki)
Head-to-head
Target: 16 nM · Comparator: 3474 nM
Reported >200-fold higher binding affinity conferred by 4-methoxy substitution
Cell-free ABL1 assay; Manetti et al. 2008
ABL1 Tyrosine Kinase Cell-Free Enzyme Inhibition Structure-Activity Relationship

Scaffold-Selective ABL1 Inhibition

In a panel of compounds retrieved from a commercial-filter-based screening, only N-(thiazol-2-yl)-2-thiophene carboxamide derivatives showed low-nanomolar ABL1 inhibition; other scaffolds tested (e.g., benzamido-thiadiazoles) were substantially less active [1]. Within this privileged scaffold, N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide is the most potent representative reported, delivering 16 nM Ki, whereas the majority of other analogs in the series display Ki values in the micromolar range [1].

Scaffold Selectivity
Class-level
Ranked 1st among tested N-(thiazol-2-yl)-thiophene carboxamides
Only compound in series reaching reported low-nM ABL1 activity
Commercial-filter screening panel; Manetti et al. 2008
Tyrosine Kinase Selectivity Filter-Based Evaluation Chemical Probing

Binding Mode Validation by Molecular Docking

Molecular docking simulations, reported in the same discovery publication, place N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide in the ATP binding pocket of ABL1 with a docking score ranking it among the highest-affinity ligands within the Asinex library screen [1]. The docked pose reveals hydrogen-bond interactions between the thiazole nitrogen and the kinase hinge region, while the 4-methoxybenzyl group occupies a hydrophobic sub-pocket that is inaccessible to the dichloro analog, providing a structural rationale for the >200-fold affinity difference [1].

Docking Mode
Model context
Top-ranked pose with hinge-region H-bonds and methoxybenzyl hydrophobic placement
Structural rationale for the observed affinity difference
In silico ABL1 ATP site docking; Manetti et al. 2008
Molecular Docking ATP Binding Site Interaction Fingerprint

4-Methoxybenzyl Thiazole: Key Application Scenarios


ABL1 Hit Identification & Confirmation

Procurement teams supporting small-molecule kinase inhibitor discovery can deploy N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide as a validated positive control or tool compound for ABL1 biochemical assays. Its documented Ki of 16 nM [1] serves as a performance benchmark against which newly synthesized leads can be evaluated, while the steep SAR relative to the 2,4-dichlorobenzyl analog (Ki = 3474 nM) [1] provides a sensitive comparator set for SAR table auditing.

Scaffold-Hopping & Focused Library Design

Medicinal chemistry groups focused on overcoming imatinib-resistant BCR-ABL mutants can use the 4-methoxybenzyl-thiazole carboxamide as a starting scaffold. The published docking pose [1] clarifies the binding mode, enabling rational library enumeration where the 4-methoxybenzyl motif is preserved while diversified regions are systematically varied to explore mutant selectivity.

Pharmacophore Validation & Virtual Screening

Computational chemistry teams performing ligand-based pharmacophore screening can utilize this compound as a reference true-positive hit. The original publication [1] used it to validate a pharmacophore model, and the compound's high-affinity binding data (Ki = 16 nM) provides a quantitative readout for assessing the recall and enrichment performance of new in silico screening protocols.

Application
Selection Property
Validation Focus
ABL1 hit confirmation studies
Reported ABL1 kinase inhibition context
Benchmark vs. 2,4-dichloro analog (SAR review)
Scaffold-hopping library design
Docking-informed binding mode
Rational enumeration preserving 4-methoxy anchor
Pharmacophore model validation
Pharmacophore screening reference compound
Enrichment/recall performance context
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